Scaffold Differentiation: Piperazin-2-one Carbonyl vs. Standard Piperazine Basicity
The carbonyl group at position 2 of the piperazine ring distinguishes 4-(6-aminopyridin-3-yl)piperazin-2-one from its fully reduced piperazine analog, 1-methyl-4-(6-aminopyridin-3-yl)piperazine (CAS 571189-49-6). The piperazin-2-one scaffold exhibits XLogP3 = -0.3 and TPSA = 71.3 Ų, reflecting increased polarity versus a typical N-methylpiperazine (predicted XLogP3 ≈ +0.3 to +0.5 for the reduced analog) [1]. This physicochemical shift reduces the basicity of the N4 nitrogen (pKa ~7-8 for piperazine conjugate acid vs. ~3-4 for amide-adjacent nitrogen), which can substantially alter off-target binding profiles (e.g., aminergic receptor interactions) and metabolic N-dealkylation rates [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) comparison |
|---|---|
| Target Compound Data | XLogP3 = -0.3; TPSA = 71.3 Ų |
| Comparator Or Baseline | 1-Methyl-4-(6-aminopyridin-3-yl)piperazine (analog): predicted XLogP3 ≈ +0.3 to +0.5; TPSA ≈ 44 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.6 to -0.8; ΔTPSA ≈ +27 Ų |
| Conditions | Computed using XLogP3 algorithm; PubChem/ChEMBL descriptors |
Why This Matters
Lower lipophilicity and higher TPSA of the piperazin-2-one scaffold predict improved aqueous solubility and reduced passive membrane permeability, making it a preferred starting point for projects where CNS penetration must be minimized or solubility is a key selection criterion.
- [1] ChEMBL Compound Report, CHEMBL4562399; PubChem CID 28411511. European Bioinformatics Institute / NCBI. View Source
- [2] Manallack, D.T. et al. The significance of acid/base properties in drug discovery. Chem. Soc. Rev., 2013, 42, 485-496. View Source
